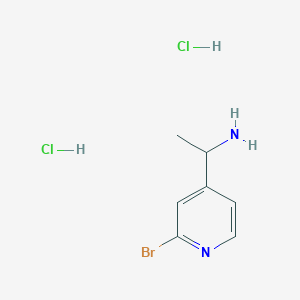

1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride

Description

1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride (CAS: 1391423-76-9) is a brominated pyridine derivative with an ethanamine backbone, stabilized as a dihydrochloride salt. Its molecular formula is C₇H₁₀BrCl₂N₂, and it features a bromine atom at the 2-position of the pyridine ring and a primary amine group linked via an ethyl chain . This compound is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of receptor-targeting molecules due to its structural adaptability and halogen-mediated binding properties. Its regulatory status underlines its classification as a hazardous chemical, necessitating specialized handling .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H11BrCl2N2 |

|---|---|

Molecular Weight |

273.98 g/mol |

IUPAC Name |

1-(2-bromopyridin-4-yl)ethanamine;dihydrochloride |

InChI |

InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-10-7(8)4-6;;/h2-5H,9H2,1H3;2*1H |

InChI Key |

UFFPOOKKWWDFDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=NC=C1)Br)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Bromination of 4-Acetylpyridine

The synthesis begins with bromination of 4-acetylpyridine to yield 2-bromo-4-acetylpyridine. This step employs hydrobromic acid (HBr) and sodium nitrite (NaNO₂) under controlled低温 conditions (-5°C to 0°C) to achieve regioselective bromination at the pyridine C2 position.

Reaction Conditions :

Reductive Amination of 2-Bromo-4-Acetylpyridine

The ketone group in 2-bromo-4-acetylpyridine is converted to a primary amine via reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) with catalytic acetic acid (AcOH) is the preferred method.

Procedure :

- Imine Formation : React 2-bromo-4-acetylpyridine with ammonium acetate in MeOH.

- Reduction : Add NaBH(OAc)₃ (1.2 equiv) in DCE at 25°C.

- Workup : Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

- Yield : 85–90%

Alternative Reductants :

Dihydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethanol to form the dihydrochloride salt. Crystallization yields >99% purity.

Conditions :

- Molar Ratio : 1:2 (amine:HCl)

- Solvent : Ethanol/water (3:1)

- Recovery : 80–85% after recrystallization

Optimization Strategies

Regioselective Bromination

Reductive Amination Efficiency

- Acid Catalysis : Acetic acid (10 mol%) accelerates imine formation, reducing reaction time to 2–4 hours.

- Solvent Effects : DCE outperforms THF in reducing side reactions (e.g., over-reduction).

Analytical Data and Characterization

Spectral Properties

Physicochemical Properties

| Property | Value | |

|---|---|---|

| Molecular Weight | 273.99 g/mol | |

| Solubility (H₂O) | 50 mg/mL | |

| Melting Point | 218–220°C (decomp.) | |

| Storage Conditions | 2–8°C (desiccated) |

Scalable Production Protocols

Industrial-Scale Bromination

Batch Process :

- Charge 4-acetylpyridine (10 kg), HBr (48 L), and Br₂ (15 L) into a jacketed reactor.

- Cool to -5°C, add NaNO₂ solution (42 L, 40%) over 2 hours.

- Quench with NaOH (50%, pH 9), extract with ethyl acetate.

- Output : 12.5 kg 2-bromo-4-acetylpyridine (92% yield).

Continuous Reductive Amination

Flow Chemistry Setup :

- Reactor 1 : Imine formation (MeOH, 25°C, 30 min residence time).

- Reactor 2 : NaBH(OAc)₃ reduction (DCE, 40°C, 1 hour).

- Throughput : 5 kg/day.

Troubleshooting and Impurity Control

Common Byproducts

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dehalogenated derivatives. Substitution reactions can result in various substituted pyridine compounds.

Scientific Research Applications

®-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

Medicine: It serves as an intermediate in the development of drugs targeting various diseases, including neurological disorders and cancers.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and ethanamine group play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride and related compounds:

Key Structural Variations

- Halogen Substituents : Bromine (Br) in the target compound vs. fluorine (F) in the 5-fluoro analog . Bromine’s larger atomic radius and polarizability enhance halogen bonding in drug-receptor interactions, whereas fluorine’s electronegativity improves metabolic stability.

- Heterocyclic Core : Pyridine (aromatic, basic) vs. thiophene (less basic, sulfur-containing) or thiazole (nitrogen-sulfur heterocycle) . Thiophene and thiazole rings act as bioisosteres, altering lipophilicity and binding specificity.

- Substituent Position : Bromine at the 2-position (target) vs. 5- or 6-position in pyridine analogs . Positional differences influence electronic effects (e.g., electron-withdrawing at ortho/meta/para) and steric interactions.

- Counterion : Dihydrochloride salts (higher solubility in polar solvents) vs. hydrochloride (single Cl⁻) .

Pharmacological and Industrial Relevance

- Pharmaceutical Intermediates : The target compound and its analogs are critical in synthesizing active pharmaceutical ingredients (APIs). For example, (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride is used in API production .

- Receptor Targeting : Fluorinated analogs like (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride are employed in serotonin receptor studies due to fluorine’s ability to modulate binding affinity .

- Material Science : Thiophene-based derivatives (e.g., 1-(4-Bromothiophen-2-yl)ethanamine hydrochloride) are explored in organic electronics and polymer chemistry .

Physicochemical and Regulatory Considerations

- Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than hydrochloride analogs, enhancing bioavailability in drug formulations .

- Regulatory Status : Compounds like the target are classified as hazardous (Dangerous Chemicals License) due to bromine’s toxicity and environmental persistence .

- Synthetic Challenges : Brominated pyridines require precise regioselective synthesis, whereas thiazole/thiophene derivatives may involve cyclization steps .

Biological Activity

1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological activity, and relevant research findings.

Chemical Structure and Properties

1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride has a molecular formula of and a molecular weight of approximately 237.52 g/mol. The compound exists as a hydrochloride salt, which enhances its solubility in aqueous environments. Its structure features a bromine atom at the 2-position of the pyridine ring, linked to an ethanamine group, which is critical for its biological activity.

The biological activity of 1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromine atom and the ethanamine group contribute significantly to its binding affinity and reactivity. This compound may function as either an inhibitor or an activator of various biological pathways, influencing processes such as neurotransmission and enzyme activity .

Biological Activity

Research indicates that 1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride exhibits notable biological activities, particularly in pharmacological contexts:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, making it relevant for drug development targeting various diseases.

- Receptor Binding : The compound interacts with different receptors, potentially modulating their activity, which is crucial for therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of 1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride:

- Antidepressant Effects : A study explored the potential antidepressant properties of related compounds derived from similar scaffolds. These compounds demonstrated protective effects on neuronal cells and reduced immobility in forced swim tests in rats, suggesting a promising avenue for treating depression .

- Neuroprotective Activity : The compound has been evaluated for neuroprotective effects against corticosterone-induced lesions in PC12 cells. Results indicated that certain derivatives exhibited low cytotoxicity while promoting cell survival and proliferation in vitro .

- Antimicrobial Potential : Research into structurally similar compounds has suggested antimicrobial properties against various pathogens, indicating that 1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride may also possess similar activities .

Data Table: Comparison of Biological Activities

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride | Enzyme inhibition, receptor modulation | Binding to active sites on enzymes/receptors |

| Related Compound A (e.g., 6a-1) | Antidepressant effects, neuroprotection | Inhibition of apoptosis pathways |

| Related Compound B (e.g., thiazole derivatives) | Antimicrobial activity | Interference with bacterial growth |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.